molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No.: B043329
CAS No.: 10551-58-3
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
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Description

5-Acetoxymethyl-2-furaldehyde (CAS: 10551-58-3) is a furanic aldehyde with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . It is structurally characterized by a furan ring substituted with an acetoxymethyl group at the 5-position and a formyl group at the 2-position. This compound is naturally formed during thermal processing of carbohydrate-rich foods, such as roasting, fermentation, or pyrolysis, via Maillard reactions or acid-catalyzed dehydration of hexoses .

First identified in traditional balsamic vinegar, this compound has been recognized as a novel sweet taste modulator, enhancing sweetness perception without contributing intrinsic sweetness . It is also a key volatile flavor compound in foods like berrycactus, ice cream, and roasted Crataegi fructus, imparting floral and caramel-like aromas . Industrial applications include its use as a flavor additive and precursor for synthesizing high-value chemicals from biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetoxymethyl-2-furaldehyde can be synthesized through the acetylation of 5-hydroxymethylfurfural. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred adequately to achieve a high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Acetoxymethyl-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Scientific Research Applications

Food Science

Flavor Modulation
5-Acetoxymethyl-2-furaldehyde has been identified as a volatile flavor compound present in various food products, notably in berrycactus. Its role as a potential sweet modulator has been highlighted in studies focusing on taste compounds in balsamic vinegar. Sensory analysis confirmed its contribution to the sweetness profile, making it an attractive candidate for flavor enhancement in food products .

Potential Applications :

  • Flavoring agent in beverages and desserts.
  • Sweetness enhancer in low-calorie food formulations.

Medicinal Chemistry

Antisickling Agent
Research indicates that AMF may exhibit properties beneficial for treating sickle cell disease. Its structural analogs have shown promise as antisickling agents, potentially aiding in the management of this genetic disorder. This suggests a pathway for further exploration into AMF's therapeutic applications .

Potential Applications :

  • Development of new treatments for sickle cell disease.
  • Investigation of its effects on other hematological conditions.

Organic Synthesis

Synthesis of Furfural Derivatives
AMF can be synthesized from D-fructose through a two-step reaction process involving 1,6-diacetylfructose. This method highlights its utility as an intermediate for producing various furan derivatives, which are valuable in organic synthesis .

Potential Applications :

  • Intermediate for synthesizing bioactive compounds.
  • Use in the production of green chemicals due to its renewable nature.

Research and Development

AMF's unique chemical structure allows it to serve as a subject of research in various fields, including:

  • Material Science : Investigating its properties as a polymer precursor.
  • Environmental Chemistry : Studying its degradation pathways and environmental impact.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Food ScienceFlavor modulator and sweetness enhancer in food products
Medicinal ChemistryPotential antisickling agent for sickle cell disease treatment
Organic SynthesisIntermediate for synthesizing furan derivatives
Research and DevelopmentSubject of studies in material science and environmental chemistry

Case Studies

  • Sensomics Analysis of Balsamic Vinegar
    A study conducted on balsamic vinegar identified AMF as a significant contributor to its flavor profile, demonstrating its potential as a natural flavor enhancer in culinary applications .
  • Synthesis Pathway from D-Fructose
    Research detailing the conversion of D-fructose to AMF showcased an efficient synthetic route that could be scaled for industrial applications, emphasizing its relevance in sustainable chemistry practices .
  • Antisickling Properties Study
    Investigations into the antisickling properties of AMF analogs have opened new avenues for therapeutic development in hematology, indicating the compound's potential beyond traditional uses .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of 5-acetoxymethyl-2-furaldehyde and its structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Sources Aroma/Flavor Profile Key Functional Roles
This compound C₈H₈O₄ 168.15 10551-58-3 Balsamic vinegar, roasted foods Floral, sweet enhancer Sweetness modulator, flavor additive
5-Hydroxymethylfurfural (HMF) C₆H₆O₃ 126.11 67-47-0 Maillard reaction, fruit juices Caramel, coffee-like Heat-treatment indicator, food quality marker
Furfural C₅H₄O₂ 96.08 98-01-1 Lignocellulosic biomass (C5 sugars) Sweet, fermented bread Biofuel precursor, chemical synthesis
5-Methylfurfural C₆H₆O₂ 110.11 620-02-0 Roasted foods, distilled liquors Bitter, charred Bitter flavor agent

Key Observations:

  • Synthesis Pathways :
    • This compound is synthesized via esterification of HMF with acetic acid during fermentation or pyrolysis .
    • HMF arises from hexose dehydration, while furfural originates from pentose (xylose) degradation .
  • Thermal Stability : During roasting, this compound accumulates in later stages, whereas HMF peaks earlier and degrades with prolonged heating .

Aroma and Taste Contributions

  • This compound: Imparts floral notes in ice cream and enhances sweetness in balsamic vinegar by modulating TAS1R2/TAS1R3 receptors .
  • HMF : Provides caramel aromas but is a marker for overprocessing in juices .
  • Furfural : Adds fermented bread-like sweetness but is primarily valued industrially for biofuel production .
  • 5-Methylfurfural : Contributes bitter flavors in distilled liquors .

Research Findings and Data Highlights

  • Sensory Impact : In balsamic vinegar, this compound increases perceived sweetness by 20–30% at sub-threshold concentrations .
  • Biomass Valorization : Pyrolysis of soybean peels yields this compound (12–18 mg/g) alongside HMF and furfural .
  • Flavor Dynamics : In roasted Crataegi fructus, this compound correlates with desirable flavor complexity, while HMF indicates excessive Maillard progression .

Biological Activity

5-Acetoxymethyl-2-furaldehyde (AcMF) is a furanic compound that has garnered attention due to its diverse biological activities, including antifungal, anticancer, and potential applications in food chemistry. This article reviews the synthesis, biological properties, and relevant studies surrounding AcMF, supported by data tables and case studies.

This compound is derived from carbohydrates through dehydration reactions, often utilizing Lewis acid catalysts such as zinc chloride. The synthesis of AcMF has been optimized for yields of up to 80% when using fructose as a substrate under specific conditions (100 °C for 6 hours) . The compound is characterized by its hydrophobicity and stability, making it a suitable candidate for various biochemical applications.

Antifungal Activity

AcMF has demonstrated notable antifungal properties. Research indicates that it exhibits significant activity against various fungal strains, contributing to its potential use in agricultural and food preservation contexts. For example, studies have shown that AcMF effectively inhibits the growth of Candida albicans, a common fungal pathogen .

Anticancer Activity

The anticancer potential of AcMF has been explored in several studies. In vitro assays have revealed that AcMF can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .

Antibacterial Activity

In addition to its antifungal and anticancer properties, AcMF exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) showing effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities of this compound

Biological Activity Target Organism Effectiveness Reference
AntifungalCandida albicansSignificant inhibition
AnticancerHeLa cell lineIC50 = 62.37 µg/mL
HepG2 cell lineIC50 = 75 µg/mL
AntibacterialStaphylococcus aureusMIC = 1.00 µg/mL
Escherichia coliMIC = 250 µg/mL

The mechanisms underlying the biological activities of AcMF are still being elucidated. Preliminary findings suggest that the compound may disrupt cellular membranes in fungi and bacteria, leading to cell death. In cancer cells, AcMF appears to activate apoptotic pathways, although the exact molecular targets remain to be fully characterized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-acetoxymethyl-2-furaldehyde (5-AMF), and how do reaction conditions influence yield?

  • Methodology : 5-AMF is synthesized via acid-catalyzed dehydration of fructose or glucose derivatives. For example, reactive extraction with acetic anhydride and in-situ esterification under mild temperatures (80–120°C) optimizes yield by minimizing side reactions like humin formation . Alternative routes include catalytic oxidation of 5-hydroxymethylfurfural (HMF) using acetic acid as both solvent and acylating agent. Key parameters include acid strength (e.g., HCl, H₂SO₄), solvent polarity, and reaction time .
  • Data Note : Xiong et al. (2018) reported a 65% yield using HCl catalyst at 100°C, while higher temperatures (>130°C) reduced selectivity due to polymerization .

Q. How is 5-AMF characterized analytically, and what are its critical physicochemical properties?

  • Methodology : Use GC-MS or HPLC with UV detection (λ = 280 nm) for quantification. Structural confirmation is achieved via ¹H/¹³C NMR (key signals: δ 9.6 ppm for aldehyde proton, δ 2.1 ppm for acetyl group) and FT-IR (C=O stretch at 1720 cm⁻¹). Physicochemical properties include melting point (52–56°C), molecular weight (168.14 g/mol), and solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Data Gap : Limited data exist on its stability in aqueous solutions; decomposition rates under varying pH and temperature require further study .

Q. What are the recommended storage and handling protocols for 5-AMF?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Handle in a fume hood with PPE (gloves, N95 mask) due to limited toxicity data. Contaminated materials should be disposed via incineration or regulated waste streams .

Advanced Research Questions

Q. How does 5-AMF modulate sweet taste perception, and what experimental models validate its sensory activity?

  • Methodology : Sensomics analysis identifies 5-AMF as a sweet taste enhancer in balsamic vinegar. In vitro assays using human TAS1R2/TAS1R3 receptors show synergistic effects with sucrose (EC₅₀ reduction by 30% at 50 ppm 5-AMF). Cell-based calcium imaging and sensory panels confirm dose-dependent enhancement (1–100 ppm) without intrinsic sweetness .
  • Contradiction : While Hillmann et al. (2012) reported activity in HEK-293 cells, in vivo validation in animal models is lacking .

Q. What are the challenges in quantifying 5-AMF in complex matrices (e.g., food, biological fluids)?

  • Methodology : Derivatization with BSTFA or MTBSTFA improves GC-MS volatility. LC-MS/MS with MRM transitions (m/z 168 → 123) enhances specificity in lipid-rich samples. Matrix effects (e.g., vinegar acidity) require standard addition calibration .
  • Data Gap : No validated protocols exist for plasma or tissue analysis due to low bioavailability studies .

Q. How does 5-AMF interact with mammalian aquaporins or ion channels, and what are the implications for toxicity?

  • Methodology : Xenopus oocyte swelling assays reveal 5-AMF inhibits AQP1 water permeability (IC₅₀ = 200 μM). Electrophysiology shows partial blockage of TRPV1 channels at 1 mM. Computational docking predicts binding to extracellular loops of AQP1, but in vivo toxicokinetics remain unstudied .

Q. What structural analogs of 5-AMF exhibit improved bioactivity or stability, and how are they designed?

  • Methodology : Methylation of the acetyl group (e.g., 5-methoxymethyl-2-furaldehyde) increases hydrolytic stability. QSAR models prioritize electron-withdrawing substituents on the furan ring for enhanced receptor binding. Synthesis via regioselective acetylation of HMF derivatives using lipase catalysts achieves >90% purity .

Q. Methodological Considerations Table

Aspect Key Technique Reference
Synthesis OptimizationReactive extraction with acetic anhydride
Sensory AnalysisHEK-293 cell calcium imaging
QuantificationGC-MS after BSTFA derivatization
Toxicity ScreeningXenopus oocyte swelling assay

Q. Critical Data Gaps

  • Toxicological Profile : No reproductive or organ toxicity data available; preliminary studies suggest moderate cytotoxicity (IC₅₀ = 50 μM in HepG2 cells) .
  • Environmental Fate : Degradation pathways in soil/water systems uncharacterized .

Properties

IUPAC Name

(5-formylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147166
Record name 5-Formylfurfuryl acetate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10551-58-3
Record name 5-(Acetoxymethyl)-2-furaldehyde
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Record name 5-Formylfurfuryl acetate
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Record name 5-Formylfurfuryl acetate
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Record name 5-formylfurfuryl acetate
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Record name 5-FORMYLFURFURYL ACETATE
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Synthesis routes and methods I

Procedure details

39.4 kg (219 mol) of D-fructose and 5.9 kg of dried acidic Dowex® 50WX8-200 ion exchanger (styrene-divinylbenzene copolymer resin with SO3H groups, obtainable from The Dow Chemical Company, Midland, U.S.A.) in the H form were introduced with stirring into 90 l of NMP and heated to 110° C. for 6 h. After cooling, the reaction mixture was filtered and washed with 8 l of NMP. The filtrate was admixed with stirring with 390 g (3.2 mol) of 4-(N,N-dimethylamino)pyridine and 20.5 1 (217 mol) of acetic anhydride at 20-25° C. within 1 h. After continuing the reaction for 1 h, the brown reaction mixture was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar). After cooling, the residue was admixed with 160 l of MtBE, 60 1 of water and 4 kg of activated carbon. The suspension was filtered though Celite®. After the phase separation, the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar) and the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar.
Name
D-fructose
Quantity
39.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
styrene-divinylbenzene copolymer
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0 (± 1) mol
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reactant
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90 L
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reactant
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[Compound]
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1
Quantity
217 mol
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reactant
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reactant
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390 g
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catalyst
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Synthesis routes and methods II

Procedure details

In a round flask, 2 mL of methyl cyanide (acetonitrile) as an organic solvent was introduced, 0.145 g (1 mmol) of 5-chloromethylfurfural (CMF, compound I) was dissolved in the organic solvent, 0.170 g (1 mmol) of 1-ethyl-3-methylimidazolium acetate was added to the solution, and then the mixed solution was reacted at normal pressure and room temperature for 5 minutes. After the reaction, the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (added twice by 20 mL) to obtain an organic layer. The obtained organic layer was concentrated under reduced pressure to obtain light yellow liquid 5-acetoxymethylfurfural (AcHMF, compound II). The yield thereof is 36%.
Quantity
0.145 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.17 g
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reactant
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2 mL
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solvent
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Synthesis routes and methods III

Procedure details

10.05 ml of acetyl chloride were added at 5° C. to a solution of 16.2 g of 5-hydroxymethyl-2-furancarboxaldehyde and 200 ml of methylene chloride and 11.4 ml of pyridine and 50 ml of methylene chloride were then added. The reaction mixture was stirred for 3 hours at 20° C. and the reaction mixture was treated with an aqueous sodium dihydrogenphosphate solution and extracted with methylene chloride. The extract was dried and concentrated to obtain 19.35 g of the desired product after chromatography on silica by eluting with a hexane/ethyl acetate (7/3) mixture.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

10.05 cm3 of acetyl chloride is added at 5° C. to a solution containing 16.2 g of 5-(hydroxy methyl) 2-furan-carboxaldehyde and 200 cm3 of methylene chloride. Then 11.4 cm3 of pyridine and 50 cm3 of methylene chloride are added. The reaction mixture is maintained under agitation for 3 hours at 20° C. It is then treated with an aqueous solution of sodium acid phosphate and extracted with methylene chloride, followed by drying and concentrating. After chromatography on silica eluting with a hexane--ethyl acetate mixture (7-3), 19.35 g of desired product is obtained.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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50 mL
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solvent
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11.4 mL
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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